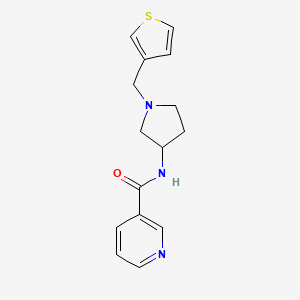
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide” is a complex organic compound that contains a phenoxyphenyl group, a thiazol group, and an oxalamide group. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives involves the Paal-Knorr method for the addition of the pyrrole ring, followed by chloroacylation with chloroacetonitrile and heterocyclization with thioamides/thioureas .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography. These techniques can provide detailed information about the compound’s structure, including the arrangement of its atoms and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and are typically studied using a variety of analytical techniques. These might include mass spectrometry, NMR, and high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, stability, and reactivity, are typically analyzed using a variety of techniques. These might include HPLC, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Innovative Synthetic Approaches : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of thiazole derivatives in chemical synthesis. This method provides a new formula for anthranilic acid derivatives and oxalamides, indicating the potential for creating diverse compounds including N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide (Mamedov, V. et al., 2016).
Biological Activities and Applications
Antimicrobial and Antifungal Properties : Ameen and Qasir (2017) synthesized novel 1,3,4-thiadiazole derivatives, exploring their antibacterial and antifungal activities. These compounds exhibit diverse biological activities, suggesting that thiazole derivatives, similar in structure to N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide, could have significant antimicrobial applications (Ameen, H. A., & Qasir, A. J., 2017).
Anticancer Potential : Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines. This research highlights the potential of thiazole derivatives in developing new anticancer therapies (Gomha, S. M., Edrees, M. M., & Altalbawy, F. M. A., 2016).
Fluorescence and Photophysical Properties : Kundu et al. (2019) investigated the temperature-controlled fluorescence switching in triphenylamine–benzothiazole derivatives. This study provides insights into the photophysical properties of thiazole-based compounds, suggesting potential applications in fluorescence-based sensors and switches (Kundu, A. et al., 2019).
Mecanismo De Acción
The mechanism of action of a compound like “N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide” would depend on its intended use. For example, if it’s being developed as a drug, its mechanism of action might involve interacting with a specific biological target, such as a protein or enzyme, to produce a therapeutic effect .
Safety and Hazards
The safety and hazards associated with a compound like “N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide” would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its biological effects. Safety data sheets (SDS) and other safety assessments would typically be used to evaluate these risks .
Direcciones Futuras
The future directions for research on a compound like “N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide” would likely depend on the results of initial studies. If the compound shows promise in preclinical studies, for example, it might move on to clinical trials. Alternatively, if the compound has interesting chemical properties, it might be studied further to better understand its reactivity and potential uses .
Propiedades
IUPAC Name |
N-(4-phenoxyphenyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(16(22)20-17-18-10-11-24-17)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTYMJJCOCCTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide](/img/structure/B2805236.png)
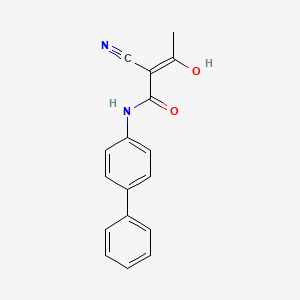
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2805238.png)
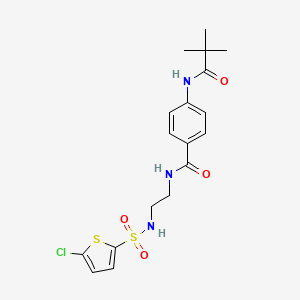
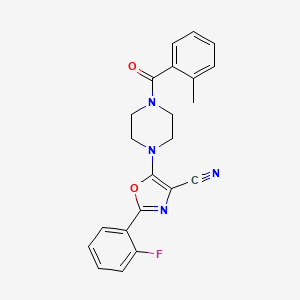

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2805244.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)propionamide](/img/structure/B2805245.png)
![8-(2-{4-[(2-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2805248.png)
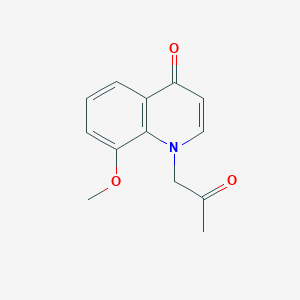
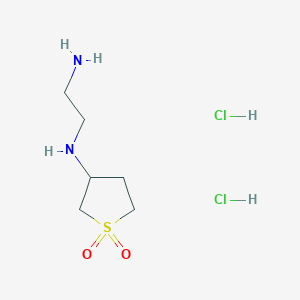
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2805253.png)
